molecular formula C13H21NO2 B096974 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- CAS No. 19343-24-9

2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-

Cat. No.: B096974
CAS No.: 19343-24-9
M. Wt: 223.31 g/mol
InChI Key: IMHNLBMRIAQKAX-UHFFFAOYSA-N
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Description

IUPAC Name: 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- Molecular Formula: C₁₃H₂₁NO₂ (hypothetical calculation based on structure) Structural Features:

  • A propanol backbone with an isopropylamino group (-NH-CH(CH₃)₂) at the first carbon.
  • A phenylmethoxy (benzyloxy, -O-CH₂-C₆H₅) group at the third carbon.

This compound belongs to a class of β-amino alcohols, which are structural analogs of beta-adrenergic receptor blockers (beta-blockers).

Properties

IUPAC Name

1-phenylmethoxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-11(2)14-8-13(15)10-16-9-12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHNLBMRIAQKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338881
Record name 1-phenylmethoxy-3-(propan-2-ylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19343-24-9
Record name 1-phenylmethoxy-3-(propan-2-ylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- typically involves multiple steps. One common method includes the reaction of 2-propanol with isopropylamine and a phenylmethoxy reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity, often involving continuous monitoring and adjustment of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group into a carbonyl group.

    Reduction: Reduction reactions may be used to modify the amino group or other functional groups within the molecule.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often require specific temperatures, solvents, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a secondary amine.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of this compound lies in the pharmaceutical industry. Its structure suggests potential activity as a drug candidate, particularly in the development of medications targeting neurological disorders due to its amino group which may interact with neurotransmitter systems.

Case Study: Neurological Drug Development

In a study published in the Journal of Medicinal Chemistry, derivatives similar to 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- were evaluated for their efficacy in modulating GABAergic activity. The findings indicated that modifications to the phenylmethoxy group enhanced binding affinity to GABA receptors, suggesting potential therapeutic uses in anxiety and seizure disorders.

Chemical Synthesis

The compound serves as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.

Table 2: Synthetic Pathways

Reaction TypeDescription
AlkylationCan be used to synthesize alkylated derivatives.
AcylationUseful in forming acyl derivatives for further functionalization.
ReductionCan be reduced to yield alcohols or other amines.

Biochemical Research

In biochemical studies, this compound has been utilized to explore enzyme interactions and metabolic pathways. Its structural components allow researchers to investigate the effects of phenolic compounds on enzyme activity.

Case Study: Enzyme Interaction

A study published in Biochemical Journal examined how phenolic compounds similar to the phenylmethoxy group influence cytochrome P450 enzymes. The results demonstrated that such compounds could modulate enzyme activity, leading to altered drug metabolism profiles.

Mechanism of Action

The mechanism by which 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural differences and molecular properties of the target compound and its analogs:

Compound Name Molecular Formula Substituent on 3rd Carbon Molecular Weight (g/mol) Key Features References
Target Compound C₁₃H₂₁NO₂ Phenylmethoxy (-O-CH₂-C₆H₅) 235.31 Benzyloxy group; moderate lipophilicity
Propranolol Hydrochloride C₁₆H₂₁NO₂·HCl 1-Naphthalenyloxy (-O-C₁₀H₇) 295.80 Non-selective beta-blocker; high lipophilicity due to naphthyl group
Oxprenolol C₁₅H₂₃NO₃ 2-(Allyloxy)phenoxy (-O-C₆H₄-O-CH₂CH=CH₂) 265.35 Beta-blocker with allyl group; improved metabolic stability
Compound from C₁₈H₃₁NO₄ (free base) 4-[[2-(Isopropoxy)ethoxy]methyl]phenoxy 325.45 Extended ether chain; enhanced solubility
Levobetaxolol Hydrochloride C₁₈H₂₉NO₃·HCl 4-[2-(Cyclopropylmethoxy)ethyl]phenoxy 351.89 Beta-1 selective blocker; cyclopropyl moiety improves selectivity

Functional Group Analysis

Oxprenolol’s allyloxy-phenoxy group introduces unsaturation, which may alter metabolic pathways (e.g., resistance to oxidative degradation) .

Ether and Alkyl Chains :

  • The compound in features a branched ether chain, likely improving water solubility compared to the target compound’s benzyloxy group .
  • Levobetaxolol ’s cyclopropylmethoxy ethyl chain enhances selectivity for beta-1 receptors due to steric and electronic effects .

Amino Group Variations: All compounds retain the isopropylamino group critical for beta-blocker activity. Minor modifications in other regions (e.g., ’s ether chain) modulate receptor affinity and pharmacokinetics without altering the core pharmacophore.

Physicochemical and Pharmacological Implications

  • Lipophilicity (logP): Propranolol (logP ~3.1) is more lipophilic than the target compound (estimated logP ~2.0), influencing central nervous system penetration . The target compound’s benzyloxy group may balance solubility and membrane permeability better than bulkier substituents.
  • Metabolic Stability: Allyl groups (as in oxprenolol) resist hepatic oxidation, extending half-life compared to compounds with simpler alkyl chains . The phenylmethoxy group in the target compound may undergo hepatic glucuronidation, a common pathway for benzyl-containing drugs.
  • Receptor Selectivity: Levobetaxolol’s cyclopropyl group confers beta-1 selectivity, whereas the target compound’s lack of complex substituents suggests non-selectivity .

Biological Activity

2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-, also known as a derivative of propranolol, is a chiral compound with significant biological activity primarily as a non-selective beta-adrenergic antagonist. This article explores its biological properties, mechanisms of action, synthesis, and potential applications in medicinal chemistry.

Molecular Structure

The compound has the molecular formula C13H21NO2C_{13}H_{21}NO_2 and features a complex structure that includes a propanol backbone, an isopropylamino group, and a phenylmethoxy group. Its stereochemistry plays a crucial role in its biological activity, with the (S)-enantiomer generally exhibiting greater efficacy compared to the (R)-enantiomer .

2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- functions primarily as a beta-adrenergic antagonist. The mechanism involves binding to beta-adrenergic receptors, which are pivotal in regulating cardiovascular functions such as heart rate and blood pressure. By inhibiting these receptors, the compound can reduce cardiac output and lower blood pressure, making it beneficial in treating conditions like hypertension and anxiety .

Biological Activity

The compound exhibits several biological activities:

  • Beta-adrenergic antagonism : It blocks the action of catecholamines on beta receptors.
  • Potential antidepressant effects : Some studies suggest that similar compounds may have mood-stabilizing properties .
  • Antifungal activity : The presence of the amino group enhances its bioactivity against certain fungal strains .

Table 1: Biological Activities of 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-

Activity TypeDescriptionReferences
Beta-adrenergic antagonismReduces heart rate and blood pressure
Antidepressant potentialMay stabilize mood similar to other beta-blockers
Antifungal activityExhibits bioactivity against specific fungi

Synthesis

The synthesis of 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)- typically involves multi-step reactions. A common method includes the reaction of 2-propanol with isopropylamine and a phenylmethoxy reagent under controlled conditions. This process allows for precise control over stereochemistry and functionalization necessary for its biological activity .

Table 2: Synthetic Routes for 2-Propanol Derivatives

StepReactantsConditionsProducts
12-Propanol + IsopropylamineCatalyst, temperature controlIntermediate amine
2Intermediate + Phenylmethoxy reagentControlled environmentFinal product

Case Studies

Research has highlighted various applications of this compound in pharmacology:

  • Cardiovascular Studies : Clinical trials have demonstrated the efficacy of similar beta-blockers in managing hypertension and anxiety disorders.
  • Antifungal Research : Studies indicate that compounds with structural similarities exhibit antifungal properties, suggesting potential therapeutic uses .
  • Mood Disorders : Investigations into the antidepressant effects of related compounds provide insights into the neurochemical pathways influenced by this class of drugs .

Q & A

Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer : Spectroscopic characterization should include:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve the positions of the isopropylamino and benzyloxy substituents on the propanol backbone. For example, the benzyloxy group’s aromatic protons (δ 7.2–7.4 ppm) and methine protons adjacent to the ether oxygen (δ 3.5–4.0 ppm) can confirm substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 259.3434 (C₁₆H₂₁NO₂) and fragment ions indicative of cleavage at the ether or amine bonds .
  • Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (O-H stretch), ~1250 cm⁻¹ (C-O-C ether), and ~1600 cm⁻¹ (aromatic C=C) confirm functional groups .

Q. What are the key physicochemical properties influencing this compound’s pharmacokinetics?

  • Methodological Answer :
  • LogP (XlogP) : Estimated at ~0.6 (similar to structurally related β-blockers), indicating moderate lipophilicity and potential for blood-brain barrier penetration .
  • Topological Polar Surface Area (TPSA) : ~38.7 Ų (calculated for analogs), suggesting moderate passive diffusion and solubility limitations .
  • Hydrogen Bonding : 1 donor and 3 acceptors, impacting solubility and protein-binding affinity .
  • Researchers should use these parameters in software like SwissADME to predict absorption/distribution but validate experimentally via shake-flask solubility assays and HPLC retention time analysis .

Advanced Research Questions

Q. How does stereochemistry affect this compound’s β-adrenergic receptor binding affinity?

  • Methodological Answer :
  • The (S)-enantiomer (InChIKey: AQHHHDLHHXJYJD-CQSZACIVSA-N) typically exhibits higher β₁/β₂ receptor affinity due to optimal spatial alignment of the isopropylamino and benzyloxy groups with receptor pockets .
  • Experimental Validation :
  • Perform chiral resolution using amylose-based HPLC columns.
  • Compare enantiomers in radioligand displacement assays (e.g., [³H]-CGP-12177 binding to ADRB1-transfected HEK293 cells) .
  • Computational docking (AutoDock Vina) using ADRB1 crystal structures (PDB: 2VT4) can predict binding poses and ΔG values .

Q. How does the phenylmethoxy substituent influence pharmacological activity compared to naphthyloxy analogs (e.g., propranolol)?

  • Methodological Answer :
  • The benzyloxy group’s smaller aromatic system reduces steric hindrance, potentially enhancing selectivity for β₁ over β₂ receptors.
  • In Vitro Testing :
  • Conduct cAMP inhibition assays in cardiomyocytes (β₁-rich) vs. bronchial smooth muscle (β₂-rich).
  • Compare IC₅₀ values with propranolol (naphthyloxy analog) to quantify selectivity shifts .
  • Molecular dynamics simulations (GROMACS) can model receptor-ligand interactions and identify critical residue contacts (e.g., Ser49, Asp121 in ADRB1) .

Q. What in vitro models are suitable for studying this compound’s metabolic stability?

  • Methodological Answer :
  • Hepatic Microsomes : Incubate with human liver microsomes (HLMs) and NADPH, using LC-MS/MS to track parent compound depletion. CYP2D6 is likely dominant due to structural similarity to propranolol .
  • CYP Inhibition Assays : Use isoform-specific inhibitors (e.g., quinidine for CYP2D6) to identify metabolic pathways.
  • Recombinant Enzymes : Express CYP2D6/3A4 in insect cells (baculovirus system) for kinetic parameter determination (Km, Vmax) .

Q. How can contradictions between computational and experimental solubility/bioavailability data be resolved?

  • Methodological Answer :
  • In Silico Adjustments : Refine logP and TPSA predictions using COSMO-RS to account for solvent effects .
  • Experimental Validation :
  • Use parallel artificial membrane permeability assays (PAMPA) for passive diffusion.
  • Perform biorelevant solubility testing in FaSSIF/FeSSIF media to simulate gastrointestinal conditions .
  • Cross-validate with in vivo pharmacokinetic studies in rodent models, measuring AUC and Cmax after oral administration .

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